molecular formula C7H13F2NO B1427897 1-(2,2-Difluoroethyl)piperidin-4-ol CAS No. 1248029-58-4

1-(2,2-Difluoroethyl)piperidin-4-ol

Cat. No. B1427897
M. Wt: 165.18 g/mol
InChI Key: ZLNOIWDWSGHFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2,2-Difluoroethyl)piperidin-4-ol” is an organic compound with the molecular formula C7H13F2NO . It has a molecular weight of 165.18 . The compound is typically in liquid form .


Molecular Structure Analysis

The InChI code for “1-(2,2-Difluoroethyl)piperidin-4-ol” is 1S/C7H13F2NO/c8-7(9)5-10-3-1-6(11)2-4-10/h6-7,11H,1-5H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Bioevaluation

  • Selective Estrogen Receptor Modulators (SERMs) Development : A study designed chiral piperidin-4-ols as potential SERMs, highlighting the role of piperidine derivatives in developing novel therapeutic agents (Yadav et al., 2011).

Fluorescence Probes in Medical Research

  • Redox Reaction-Based Fluorescent Probe : Piperidin-4-ol derivatives were used in synthesizing a reversible fluorescent probe, demonstrating its application in detecting redox cycles in living cells, which is vital for biological and medical research (Wang, Ni, & Shao, 2016).

Molecular Structure and Tautomerism

  • Tautomeric Switching System : Research involving flexible piperidine units in specific molecular structures showed that a controlled shift in tautomeric equilibrium could be achieved, which is significant in the study of molecular dynamics and pharmaceuticals (Antonov et al., 2013).

Corrosion Inhibition

  • Inhibition of Iron Corrosion : Piperidine derivatives were explored for their corrosion inhibition properties on iron, highlighting their potential in industrial applications, especially in corrosion prevention (Kaya et al., 2016).

Nanotechnology and Catalysis

  • Synthesis Using Nano Magnetite : Utilization of nano magnetite for synthesizing piperidin-4-ol derivatives showcases the integration of nanotechnology in chemical synthesis, paving the way for more efficient and environmentally friendly chemical processes (Mokhtary & Torabi, 2017).

Drug Development and Characterization

  • Anticonvulsant Drug Development : Studies on piperidin-4-ol derivatives revealed their potential in developing new anticonvulsant drugs, contributing to advancements in treatments for neurological disorders (Georges et al., 1989).

Safety And Hazards

“1-(2,2-Difluoroethyl)piperidin-4-ol” is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place in a closed container .

properties

IUPAC Name

1-(2,2-difluoroethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO/c8-7(9)5-10-3-1-6(11)2-4-10/h6-7,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNOIWDWSGHFJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Difluoroethyl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Foth - 2021 - open.library.ubc.ca
Di-and trifluoromethoxyarenes are industrially relevant motifs found in medicinal compounds, agrochemicals, and materials. However, the number of different strategies available to …
Number of citations: 1 open.library.ubc.ca

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